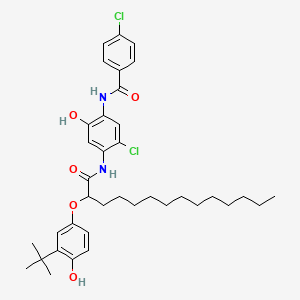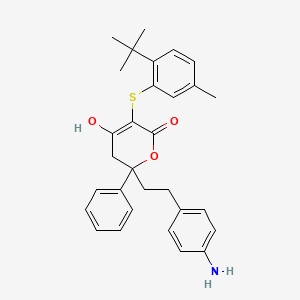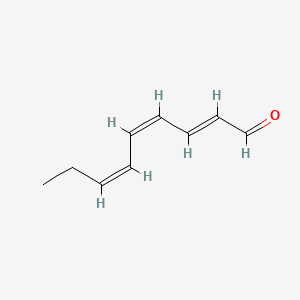
2,4,6-Nonatrienal, (E,Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Nonatrienal, (E,Z,Z)- is a polyunsaturated fatty aldehyde with the molecular formula C₉H₁₂O. It is characterized by the presence of three double bonds at positions 2, 4, and 6, with the specific configuration being (E,Z,Z). This compound is known for its distinctive odor, often described as having an intense oat flake-like aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Nonatrienal, (E,Z,Z)- typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidative cleavage of polyunsaturated fatty acids, followed by selective reduction and isomerization to achieve the desired (E,Z,Z) configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to control the isomerization process .
Industrial Production Methods
Industrial production of 2,4,6-Nonatrienal, (E,Z,Z)- may involve large-scale oxidative cleavage of polyunsaturated fatty acids derived from natural sources such as vegetable oils. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced separation techniques like distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Nonatrienal, (E,Z,Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of nonanoic acid.
Reduction: Formation of 2,4,6-nonatrienol.
Substitution: Formation of halogenated derivatives such as 2,4,6-tribromo-nonatrienal.
Aplicaciones Científicas De Investigación
2,4,6-Nonatrienal, (E,Z,Z)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a potential biomarker for certain metabolic processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2,4,6-Nonatrienal, (E,Z,Z)- involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, its polyunsaturated structure allows it to participate in lipid peroxidation processes, influencing cellular oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Nonatrienal, (E,E,Z)
- 2,4,6-Nonatrienal, (E,E,E)
- 2,4,6-Nonatrienal, (E,Z,E)
Comparison
2,4,6-Nonatrienal, (E,Z,Z)- is unique due to its specific (E,Z,Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this configuration may exhibit different reactivity and interaction with biological targets, making it particularly valuable in certain applications .
Propiedades
Número CAS |
100113-51-7 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(2E,4Z,6Z)-nona-2,4,6-trienal |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+ |
Clave InChI |
XHDSWFFUGPJMMN-YUHUOFHPSA-N |
SMILES isomérico |
CC/C=C\C=C/C=C/C=O |
SMILES canónico |
CCC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
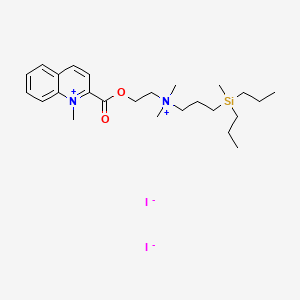
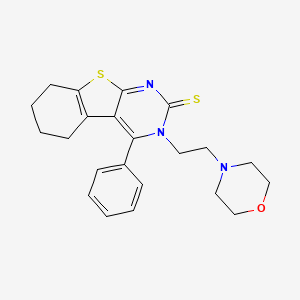
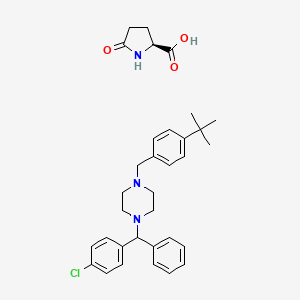
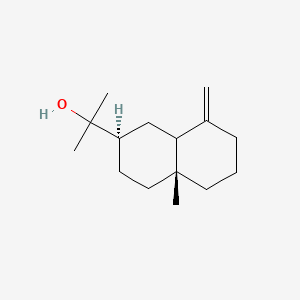
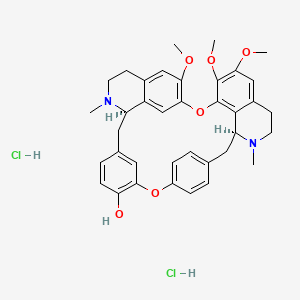
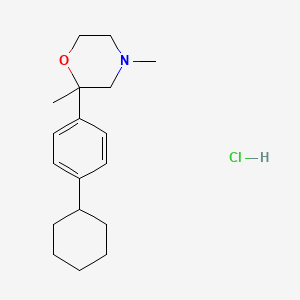

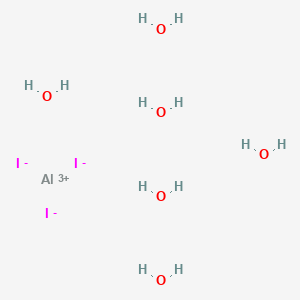
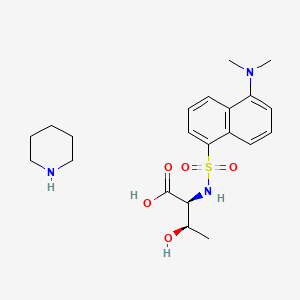
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)
